1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea
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Overview
Description
The compound “1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea” is a complex organic molecule. It contains a phenyl ring substituted with a chloro group and a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a urea group attached to a cyclopropyl group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction . Vibrational analysis can also provide insights into the molecular structure .Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolan-2-yl group in the compound is often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group could influence its reactivity .Scientific Research Applications
Applications in Synthesis and Structural Analysis
Compounds containing the tetramethyl-1,3,2-dioxaborolan moiety and cyclopropyl groups have been synthesized and studied for their structural properties and potential in various applications, including drug discovery and materials science. For example, derivatives of boric acid ester intermediates with benzene rings have been synthesized through multi-step reactions, with their structures confirmed by techniques such as FTIR, NMR, and X-ray diffraction. Density functional theory (DFT) has been utilized to analyze their molecular structures, electrostatic potentials, and physicochemical properties (Huang et al., 2021). Such studies highlight the importance of these compounds in understanding molecular interactions and designing molecules with desired properties.
Photophysical Properties and Metal Complexation
Research on metalated derivatives of dioxaborolan-containing compounds, like the study of a di-gold(I)-substituted bithiophene, reveals interesting photophysical properties such as red-shifted absorption profiles and structured luminescence. These findings are significant for applications in photovoltaics, sensors, and light-emitting devices, indicating the potential of similarly structured compounds for technological applications (Peay et al., 2011).
Catalytic and Biological Applications
Compounds with cyclopropyl and dioxaborolane functionalities have also been explored for their catalytic and biological activities. For instance, magnetic nanoparticle-supported ionic liquids have shown efficacy in synthesizing carbamoyl phenylureas, a reaction facilitated by novel catalysts. Such compounds have been evaluated for their biological properties, indicating the potential for pharmaceutical applications (Nasrollahzadeh et al., 2018). This suggests the possible relevance of "1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea" in catalysis and as a precursor or intermediate in pharmaceutical synthesis.
Future Directions
properties
IUPAC Name |
1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClN2O3/c1-15(2)16(3,4)23-17(22-15)10-5-8-12(18)13(9-10)20-14(21)19-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPILTDKZBNRUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea |
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